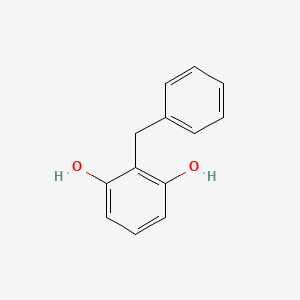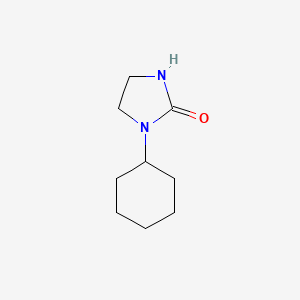
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt, also known as sodium myristoyl isethionate, is an anionic surfactant widely used in personal care products. It is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, and solubilizing properties. This compound is particularly valued for its mildness, making it suitable for use in formulations for sensitive skin and children’s products .
準備方法
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt is synthesized through the esterification of tetradecanoic acid (myristic acid) with sodium isethionate. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and using an acid catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors, followed by purification steps to remove any unreacted materials and by-products. The final product is then dried and processed into a solid form for commercial use .
化学反応の分析
Types of Reactions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed, resulting in the formation of tetradecanoic acid and sodium isethionate.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfoethyl group, leading to the formation of sulfonic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Tetradecanoic acid and sodium isethionate.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical and transdermal delivery systems.
作用機序
The mechanism of action of tetradecanoic acid, 2-sulfoethyl ester, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and suspend dirt and other impurities. This action is facilitated by the hydrophilic sulfoethyl group and the hydrophobic tetradecanoic acid chain, which interact with water and oil, respectively .
類似化合物との比較
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with strong cleansing properties but higher potential for skin irritation.
Sodium cocoyl isethionate: Similar in structure but derived from coconut fatty acids, offering mildness and good foaming properties.
Sodium stearoyl lactylate: Anionic surfactant used in food and personal care products, known for its emulsifying properties.
Uniqueness
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt stands out due to its balance of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its biodegradability and stability in weak acids and bases further enhance its appeal for use in environmentally friendly products .
特性
CAS番号 |
37747-10-7 |
|---|---|
分子式 |
C16H32NaO5S |
分子量 |
359.5 g/mol |
IUPAC名 |
sodium;2-tetradecanoyloxyethanesulfonate |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20); |
InChIキー |
NMFVALVKFMDONN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)







![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B3263635.png)


